molecular formula C12H19N3O2 B8647613 N-(2-(Dimethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

N-(2-(Dimethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B8647613
M. Wt: 237.30 g/mol
InChI Key: UZVVIMFOBRKSOV-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C12H19N3O2/c1-8-10(7-16)14-9(2)11(8)12(17)13-5-6-15(3)4/h7,14H,5-6H2,1-4H3,(H,13,17)

InChI Key

UZVVIMFOBRKSOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (0.5 g, 2.99 mmol) was reacted with dimethylaminoethylamine (0.32 mL) to give 0.37 g (52% yield) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-dimethylamino-ethyl)-amide by using General Amidation Procedure 1, 1H-NMR (360 MHz, dimethylsulfoxide-d6) δ 11.84 (br s, 1H, NH), 9.52 (s, 1H, CHO), 7.47 (m, 1H, NH), 3.3 (m, 2H, CH2), 2.55 (m, 2H, CH2), 2.35 (s, 3H, CH3), 2.29 (s, 6H, 2×CH3), 2.30 (s, 3H, CH3). MS m/z 266 [M+1].
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0.5 g
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0.32 mL
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Synthesis routes and methods III

Procedure details

To a mixture of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.67 g, 10 mmol) in dimethylformamide (10 mL) was added benzotriazol-1-yloxytris(dimethylamino)-phosphonium hexafluorophosphate (BOP reagent, 6 g, 13.5 mmol) followed by 3 mL diisopropylethylamine. After stirring for 5 minutes, 1 mL of N,N-dimethylethylendiamine was added and the mixture was stirred at room temperature for 24 hours. To the reaction mixture was added 25 mL of 1N sodium hydroxide and 25 mL of brine. After stirring for 30 minutes, the reaction mixture was poured into water (100 mL) and extracted (3×200 mL) with 10% of methanol in dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and evaporated using a rotary evaporator. The residue which remained was purified by chromatography (silica gel column, 5%-10% methanol in dichloromethane) to give 1 g (42%) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-dimethylamino-ethyl)-amide.
Quantity
1.67 g
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10 mL
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3 mL
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1 mL
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25 mL
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brine
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25 mL
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Quantity
100 mL
Type
solvent
Reaction Step Six

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